molecular formula C19H20BrN5O3 B11427277 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11427277
M. Wt: 446.3 g/mol
InChI Key: LLRQLHNRFQNUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a methoxyphenylmethyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the brominated methoxyphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-[(5-FLUORO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated methoxyphenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H20BrN5O3

Molecular Weight

446.3 g/mol

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20BrN5O3/c1-27-15-6-3-12(4-7-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)5-8-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26)

InChI Key

LLRQLHNRFQNUKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.